

# Application Note: DS03090629-Induced Cell Cycle Arrest Analysis by Flow Cytometry

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## Compound of Interest

Compound Name: DS03090629

Cat. No.: B15611931

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**DS03090629** is a potent and orally active ATP-competitive MEK inhibitor. It demonstrates high affinity for both unphosphorylated and phosphorylated MEK, making it effective in overcoming resistance mechanisms observed with other MEK inhibitors.[1][2] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a common driver in many cancers, including BRAF-mutant melanoma.[3][4] Inhibition of MEK is anticipated to block downstream signaling, leading to cell cycle arrest, primarily in the G1 phase.[5][6][7][8] This application note provides a detailed protocol for analyzing the effects of **DS03090629** on the cell cycle of BRAF-mutant human melanoma cells (A375) using propidium iodide (PI) staining and flow cytometry.

## Data Presentation

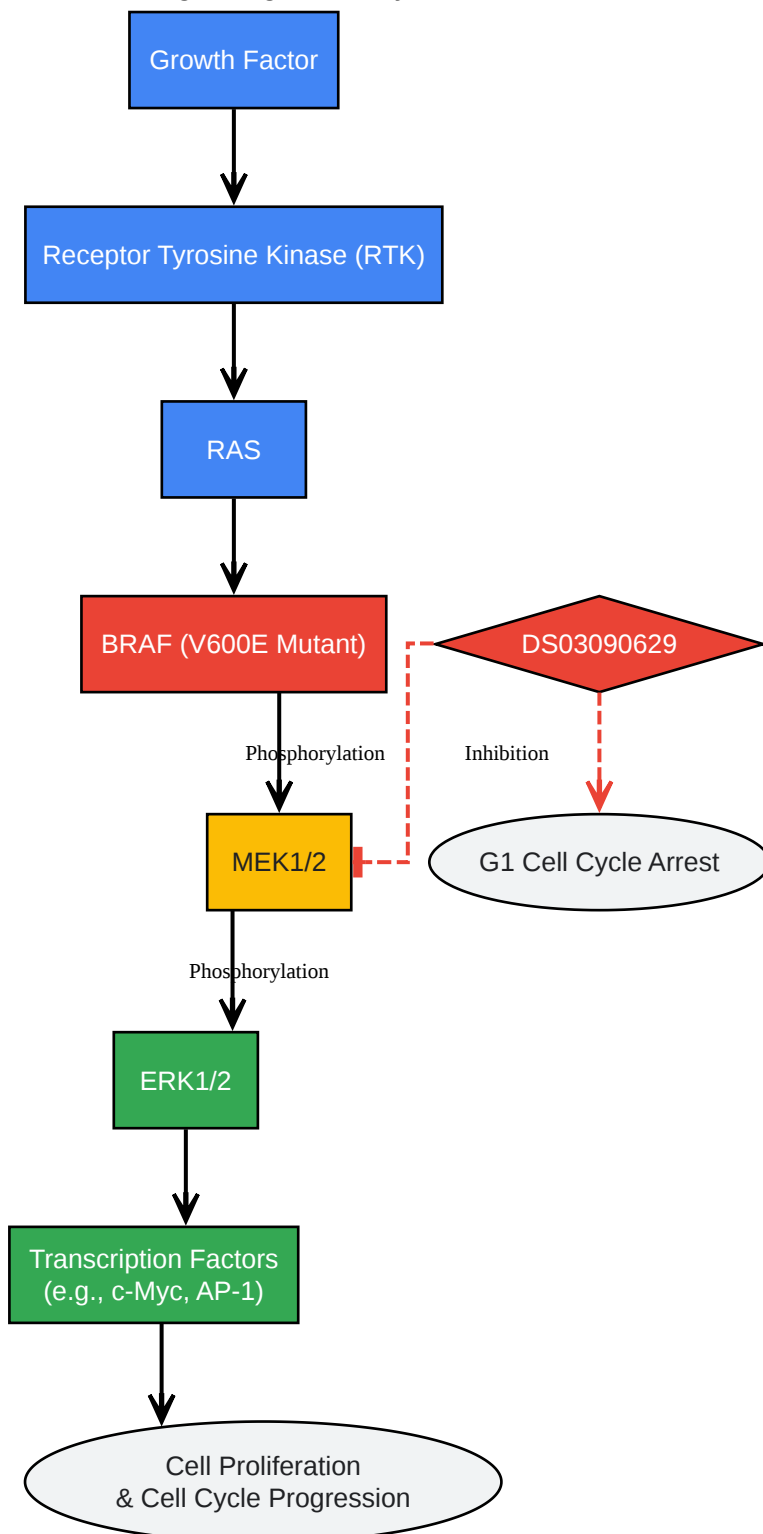
The following table summarizes the dose-dependent effect of **DS03090629** on the cell cycle distribution of A375 human melanoma cells after a 24-hour treatment period.

Table 1: Cell Cycle Distribution of A375 Cells Treated with **DS03090629** for 24 Hours

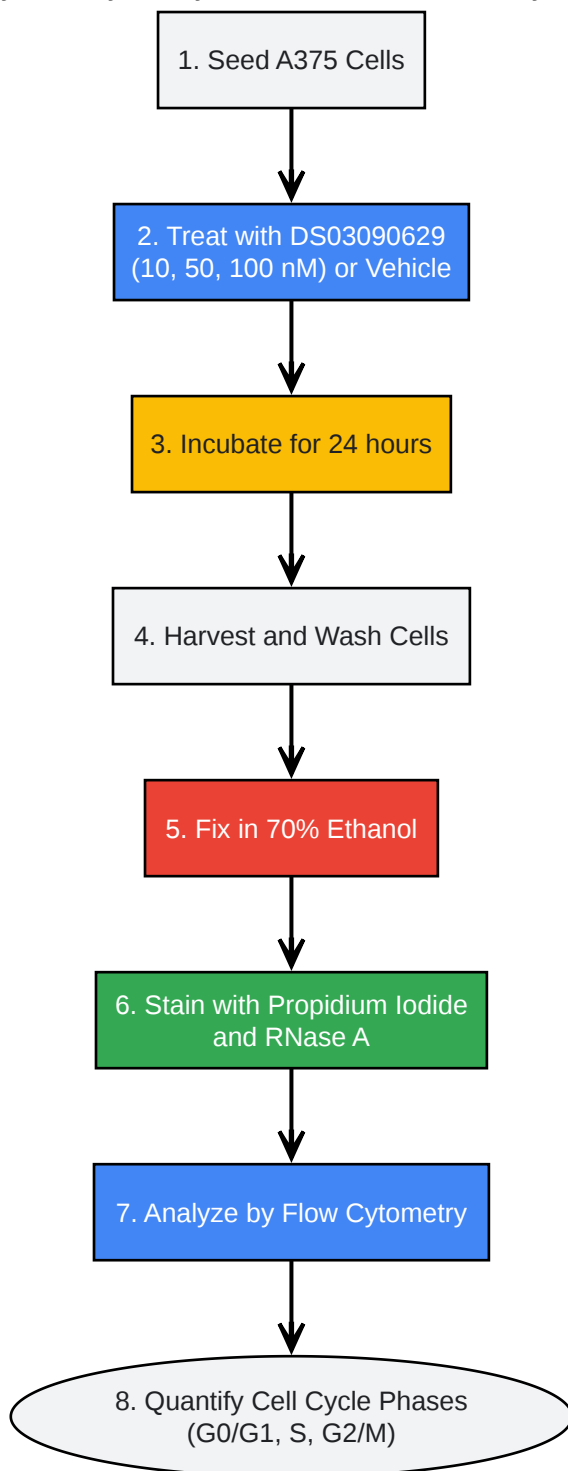
Treatment Group	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Vehicle (0.1% DMSO)	45.2	35.8	19.0
DS03090629 (10 nM)	55.8	28.1	16.1
DS03090629 (50 nM)	68.4	19.5	12.1
DS03090629 (100 nM)	75.1	14.3	10.6

## Mandatory Visualization

## MAPK/ERK Signaling Pathway and DS03090629 Inhibition



## Flow Cytometry Analysis Workflow for Cell Cycle Arrest

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## References

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